Isosilybin A

Catalog No.
S644073
CAS No.
142796-21-2
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosilybin A

CAS Number

142796-21-2

Product Name

Isosilybin A

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1

InChI Key

FDQAOULAVFHKBX-HKTJVKLFSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Synonyms

(2r,3r)-3,5,7-Trihydroxy-2-[(2r,3r)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone; mixture

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isosilybin A is a naturally occurring flavonolignan found in milk thistle (Silybum marianum) []. While it shares many similarities with its close relative silybin, research suggests isosilybin A may possess unique properties with potential applications in various scientific fields. Here's a closer look at its potential:

Anti-Cancer Properties:

Studies have shown that isosilybin A, along with its isomer isosilybin B, can inhibit the growth and induce apoptosis (programmed cell death) in human prostate cancer cell lines []. The mechanism appears to involve cell cycle arrest and alterations in the expression of proteins involved in cell proliferation and survival. More research is needed to understand its efficacy and potential as an anti-cancer agent.

Hepatoprotective Effects:

Similar to silybin, isosilybin A may exhibit protective effects on the liver. Studies suggest it can activate pathways involved in antioxidant defense and regeneration, potentially offering benefits in conditions like liver injury and non-alcoholic fatty liver disease []. However, further investigation is necessary to confirm its therapeutic potential in these contexts.

Anti-Inflammatory Properties:

Isosilybin A has demonstrated anti-inflammatory activity in various in vitro models []. It may suppress the production of inflammatory mediators like cytokines and chemokines, suggesting its potential role in managing inflammatory conditions. However, further studies are required to understand its effectiveness and safety in vivo (living organisms).

Other Potential Applications:

Preliminary research suggests isosilybin A may have additional applications, including:

  • Neuroprotective effects: May offer protection against neurodegenerative diseases [].
  • Antiviral activity: May exhibit antiviral properties against various viruses [].
  • Antidiabetic effects: May improve blood sugar control [].

Isosilybin A is a significant flavonolignan derived from the milk thistle plant, scientifically known as Silybum marianum. It is one of the primary components of silymarin, a herbal extract widely recognized for its hepatoprotective properties. The chemical structure of isosilybin A includes multiple hydroxyl groups and a complex ring system that contributes to its biological activity. The absolute configuration of isosilybin A has been established as (2R, 3R, 7″R, 8″R) through methods such as electronic circular dichroism and X-ray crystallography, confirming its unique stereochemistry among flavonolignans .

That highlight its reactivity and potential for transformation. Notably, it can be oxidized under basic conditions, leading to the formation of 2,3-dehydro derivatives. This oxidation process involves the conversion of hydroxy groups to ketones, which subsequently undergo enolization, linking the aromatic systems within the molecule . Such reactions are crucial for understanding its metabolic pathways and potential modifications for therapeutic applications.

Isosilybin A exhibits significant biological activities, particularly in cancer research. Studies have demonstrated that it induces growth inhibition and apoptosis in various cancer cell lines, including human prostate carcinoma cells. The mechanism involves G1 phase cell cycle arrest and modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases. Furthermore, isosilybin A has shown selective toxicity towards cancer cells compared to non-neoplastic cells, indicating its potential as a targeted therapeutic agent .

The synthesis of isosilybin A can be approached through several methods:

  • Natural Extraction: Isolated from milk thistle seeds via solvent extraction methods.
  • Chemoenzymatic Synthesis: Utilizing enzymes to facilitate specific reactions that yield isosilybin A from precursor compounds.
  • Chemical Synthesis: Employing synthetic organic chemistry techniques to construct the flavonolignan framework, often starting from simpler phenolic compounds and employing coupling reactions to form the complex structure .

These methods highlight the versatility in obtaining isosilybin A for research and pharmaceutical purposes.

Isosilybin A has diverse applications primarily in the fields of medicine and nutraceuticals:

  • Hepatoprotection: It is commonly used for liver health support due to its ability to protect against toxins and promote liver regeneration.
  • Anticancer Therapy: Its efficacy in inhibiting cancer cell growth positions it as a candidate for further development in cancer treatments.
  • Antioxidant Activity: Isosilybin A exhibits strong antioxidant properties, making it useful in formulations aimed at reducing oxidative stress .

Research on isosilybin A has revealed interactions with various biological targets:

  • DNA Interaction: Studies have shown that flavonolignans can interact with DNA, influencing cellular processes such as replication and transcription.
  • Enzyme Modulation: Isosilybin A affects several enzymes involved in drug metabolism and detoxification pathways, potentially altering pharmacokinetics when co-administered with other drugs .

These interactions underscore the importance of understanding how isosilybin A may influence biological systems.

Isosilybin A shares structural similarities with other flavonolignans found in silymarin. Key compounds include:

  • Silybin A: Another major component of silymarin with similar hepatoprotective effects but differing biological activities.
  • Silybin B: Exhibits comparable anticancer properties but varies in potency and mechanism of action.
  • Isosilybin B: A diastereomer of isosilybin A that has shown distinct biological effects, particularly in cancer cell lines.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
Isosilybin AFlavonolignanAnticancer, hepatoprotectiveSpecific G1 arrest mechanism
Silybin AFlavonolignanAnticancer, hepatoprotectiveHigher solubility issues
Silybin BFlavonolignanAnticancerDifferent binding affinities
Isosilybin BFlavonolignanAnticancerDistinct apoptosis induction pathways

This comparison highlights the unique aspects of isosilybin A while placing it within the context of related compounds. Its distinct biological activities and structural characteristics make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 g/mol

Monoisotopic Mass

482.12129689 g/mol

Heavy Atom Count

35

UNII

HHN3Q9H3DK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

142796-21-2

Wikipedia

Isosilybin a
Isosilybin

Dates

Modify: 2024-04-14
El-Elimat, Tamam; Raja, Huzefa A.; Graf, Tyler N.; Faeth, Stanley H.; Cech, Nadja B.; Oberlies, Nicholas H.; Flavonolignans from Aspergillus iizukae, a fungal endophyte of milk thistle (Silybum marianum), Journal of Natural Products, 772, 193-199. DOI:10.1021/np400955q PMID:24456525

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